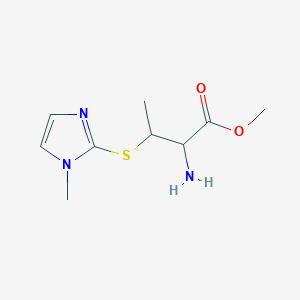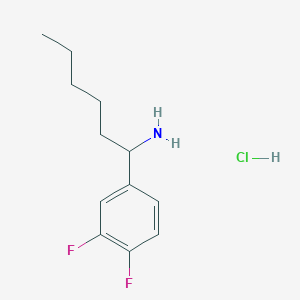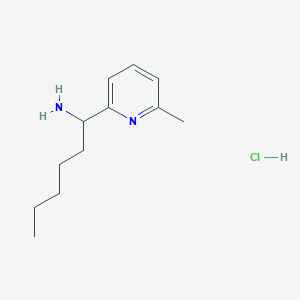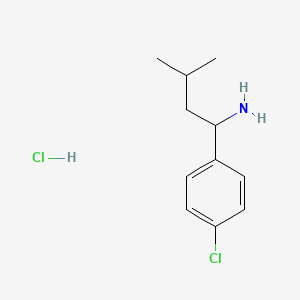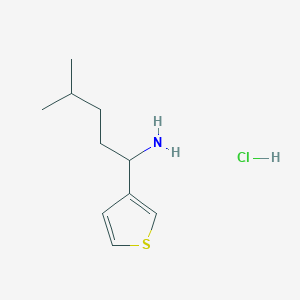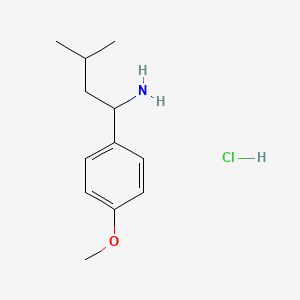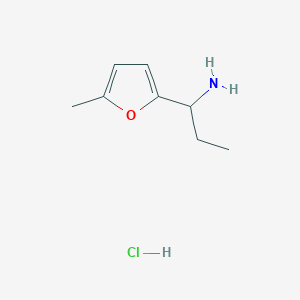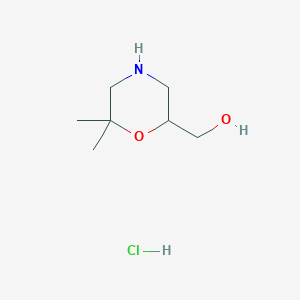![molecular formula C8H13Cl2F3N4 B1433033 [6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride CAS No. 1394040-62-0](/img/structure/B1433033.png)
[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride
Overview
Description
“[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride” is a chemical compound with the CAS Number: 1394040-62-0 . It has a molecular weight of 293.12 . The compound is stored at room temperature and comes in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11F3N4.2ClH/c9-8(10,11)5-1-2-6-13-14-7(3-12)15(6)4-5;;/h5H,1-4,12H2;2*1H . This indicates the presence of a [1,2,4]triazolo[4,3-a]pyridin core with a trifluoromethyl group attached.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 293.12 .Scientific Research Applications
Cancer Therapeutics
This compound has been studied for its potential as a novel dual c-Met/VEGFR-2 inhibitor . These kinases are critical in cancer progression, and their inhibition can lead to the suppression of tumor growth. The compound has shown promising antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela, with low micromolar IC50 values. It also demonstrated the ability to induce apoptosis and inhibit cancer cell growth by affecting the G0/G1 phase .
Antibacterial Agents
Research has indicated that derivatives of this compound exhibit significant antibacterial activity . They have been tested against both Gram-positive and Gram-negative bacteria, with some derivatives showing moderate to good activities. For instance, one derivative was found to have superior antibacterial activities compared to the first-line antibacterial agent ampicillin, highlighting the potential of these compounds in developing new antibacterial drugs .
Antifungal Applications
The triazolo[4,3-a]pyridine derivatives have been found to possess excellent antifungal activities against a variety of fungi, including Phyllosticta Pirina and Aspergillus fumigatus . These properties make them suitable candidates for the development of new antifungal agents, which could be particularly useful in agricultural settings to protect crops from fungal infections .
Insecticidal Properties
These compounds have also been explored for their insecticidal activity . They have shown effectiveness against certain insect species, which could lead to the development of safer and more environmentally friendly insecticides . This application is crucial for pest control in agriculture without the harmful side effects associated with traditional chemical insecticides .
Kinase Inhibition for Drug Resistance
The ability of these compounds to inhibit multiple kinases simultaneously makes them valuable in the study of overcoming drug resistance in cancers . By targeting multiple pathways, they may prevent cancer cells from developing resistance to treatment, which is a significant challenge in current cancer therapy .
Molecular Docking Studies
These compounds are also used in molecular docking and dynamics simulations to understand their binding mechanisms to target proteins . Such studies are essential for the rational design of drugs, as they provide insights into the molecular interactions that underlie the compound’s therapeutic effects .
Hemolytic Toxicity Analysis
An important aspect of drug development is assessing the hemolytic toxicity of potential therapeutic agents . This compound has been evaluated for its hemolytic effects, showing low toxicity, which is a positive indicator for its further development as a drug .
Cancer Prevention Research
Lastly, the triazole backbone, which is part of this compound’s structure, is significant in the synthesis of cancer prevention agents . These agents can reduce or eliminate free radicals, protecting cells from oxidative damage and potentially preventing cancer development .
Safety and Hazards
Future Directions
While specific future directions for this compound are not available, compounds with similar structures have shown potential for further exploration due to their antiviral and antimicrobial activities . This suggests that “[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride” could also have potential applications in these areas.
properties
IUPAC Name |
[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N4.2ClH/c9-8(10,11)5-1-2-6-13-14-7(3-12)15(6)4-5;;/h5H,1-4,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQLNTVGADPKKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2CC1C(F)(F)F)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




